molecular formula C12H4F5NO2 B8672944 4-Nitro-2',3',4',5',6'-pentafluorobiphenyl CAS No. 14743-50-1

4-Nitro-2',3',4',5',6'-pentafluorobiphenyl

Cat. No. B8672944
M. Wt: 289.16 g/mol
InChI Key: ZUHMIDACPPDCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:11][c:12]1[c:13]([F:22])[c:14]([F:21])[c:15]([F:20])[c:16]([F:19])[c:17]1[F:18].[Cu:23].[I:1][c:2]1[cH:3][cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1>>[c:2]1(-[c:12]2[c:13]([F:22])[c:14]([F:21])[c:15]([F:20])[c:16]([F:19])[c:17]2[F:18])[cH:3][cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Fc1c(F)c(F)c(Br)c(F)c1F
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc(I)cc1

Outcomes

Product
Name
Type
product
Smiles
O=[N+]([O-])c1ccc(-c2c(F)c(F)c(F)c(F)c2F)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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